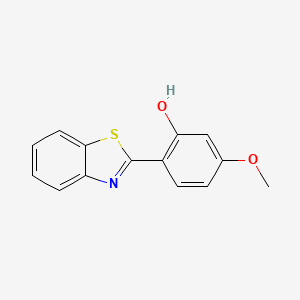

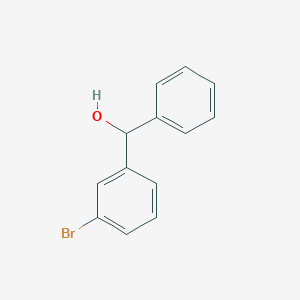

2-(2-Benzothiazolyl)-5-methoxyphenol

Overview

Description

2-(2-Benzothiazolyl)-5-methoxyphenol, also known as MBT, is a phenolic compound with a wide range of applications in the scientific research field. It is a highly versatile compound that has been used in numerous studies and experiments. MBT is an important reagent in the synthesis of various compounds, and it has been used to study the mechanisms of action and biochemical and physiological effects of various drugs.

Scientific Research Applications

Antitumor Applications

One significant application of 2-(2-Benzothiazolyl)-5-methoxyphenol and related compounds is in antitumor research. A study by Wells, Lowe, and Stevens (2000) explored the oxidation of 2-methoxyphenols with electron-withdrawing groups, which resulted in compounds that potentially have applications in antitumor treatments (Wells, Lowe, & Stevens, 2000).

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) investigated new pyridine derivatives, including those based on 2-amino substituted benzothiazoles, for their antimicrobial properties. These derivatives showed variable and modest activity against various strains of bacteria and fungi, indicating potential applications in antimicrobial treatments (Patel, Agravat, & Shaikh, 2011).

Sensing Applications

The application of benzothiazole derivatives in sensing technologies is also notable. Tanaka et al. (2001) developed benzothiazole analogs suitable for sensing magnesium and zinc cations. These compounds were sensitive to pH changes, highlighting their potential in pH and metal cation sensing applications (Tanaka et al., 2001).

Indicator for Metal-Ion Titration

Chromý and Sommer (1967) demonstrated the use of 2-(2-thiazolylazo)-5-methoxyphenol as an effective indicator for the titration of various metal ions with EDTA. This application is crucial in analytical chemistry for determining the concentration of metal ions (Chromý & Sommer, 1967).

Synthesis of Novel Compounds

Alborz et al. (2018) conducted research on the synthesis of novel diastereoselective benzothiazole β-lactam conjugates, starting from (benzo[d]thiazol-2-yl)phenol. These compounds exhibited moderate antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Alborz et al., 2018).

Catalytic Applications

Ghorbanloo and Maleki Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y. This material served as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons, indicating its significance in catalytic processes (Ghorbanloo & Maleki Alamooti, 2017).

properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c1-17-9-6-7-10(12(16)8-9)14-15-11-4-2-3-5-13(11)18-14/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUJPMLQKNTPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90481-46-2 | |

| Record name | 2-(2-Benzothiazolyl)-5-methoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090481462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)

![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)

![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)